N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide
Description
“N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide” is a structurally complex molecule featuring a sulfonamide backbone conjugated with a 4-methylpiperazine group and a thiophen-3-yl moiety. Its design integrates pharmacophoric elements commonly utilized in medicinal chemistry:
- Sulfonamide group: Known for its role in enzyme inhibition (e.g., carbonic anhydrase inhibitors) and antibacterial activity .
- 4-Methylpiperazine: Enhances solubility and modulates receptor binding through its basic nitrogen, a feature seen in antipsychotics and kinase inhibitors .
Crystallographic characterization likely employs SHELX software, a standard tool for small-molecule refinement .
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S2/c1-21-9-11-22(12-10-21)19(18-7-13-25-16-18)15-20-26(23,24)14-8-17-5-3-2-4-6-17/h2-7,13,16,19-20H,8-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYRIAQZEKOAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: This can be achieved by reacting 4-methylpiperazine with an appropriate alkylating agent.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide functional group (–SO₂NH–) is central to the compound's reactivity. Key reactions include:
Hydrolysis
-
Acidic Hydrolysis : Under strong acidic conditions (e.g., HCl, H₂SO₄), the sulfonamide bond can cleave to yield sulfonic acid and the corresponding amine.
Reagents : Concentrated HCl, reflux.
Products : 2-Phenylethanesulfonic acid + 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine.
Acylation/Substitution
-
The sulfonamide nitrogen can undergo alkylation or acylation in the presence of electrophilic reagents.
Example : Reaction with acetyl chloride forms the N-acetylated derivative.
Conditions : Pyridine base, room temperature .
Piperazine Ring Modifications
The 4-methylpiperazine moiety participates in nucleophilic substitution and alkylation reactions:
Alkylation
-
The secondary amine in the piperazine ring reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
Reagents : CH₃I, K₂CO₃, DMF.
Products : N-Methylated derivatives .
Acylation
-
Reacts with acyl chlorides (e.g., benzoyl chloride) to form amides.
Conditions : Triethylamine, dichloromethane .
Thiophene Ring Reactivity
The thiophene heterocycle undergoes electrophilic substitution, primarily at the 2- and 5-positions:
Halogenation
-
Bromination or chlorination occurs with reagents like N-bromosuccinimide (NBS) or Cl₂.
Example : Bromination yields 5-bromo-thiophene derivatives.
Conditions : NBS, CCl₄, light .
Sulfonation
-
Reacts with SO₃ in sulfuric acid to introduce sulfonic acid groups.
Products : Thiophene-3-sulfonic acid derivatives .
Ethyl Linker Reactions
The ethyl (–CH₂–CH₂–) bridge can participate in oxidation or substitution:
Oxidation
-
Strong oxidants (e.g., KMnO₄) convert the ethyl group to a ketone.
Conditions : KMnO₄, acidic medium, heat.
Oxidation and Reduction Pathways
Mechanistic Insights from Structural Analogs
-
Quinazoline Sulfonamides : Demonstrated stability under physiological pH but susceptibility to enzymatic hydrolysis .
-
Thiophene-Triazole Hybrids : Showed enhanced electrophilic substitution rates compared to isolated thiophenes .
-
Piperazine Derivatives : Exhibited resistance to ring-opening under mild acidic conditions but underwent N-methylation readily .
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide may inhibit the growth of various pathogens, including multidrug-resistant strains. Research has shown that derivatives of sulfonamides can effectively combat infections caused by bacteria such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The compound's potential as an anticancer agent is supported by studies indicating that similar sulfonamide derivatives can induce apoptosis in cancer cells. In vitro tests have demonstrated cytotoxic effects against several human cancer cell lines, including breast and colon cancers . The mechanism of action may involve the modulation of specific signaling pathways that regulate cell proliferation and survival.
Central Nervous System Effects
Given the presence of the piperazine ring, this compound may influence neurotransmitter systems, making it a candidate for treating neurological disorders. Research into compounds with similar structures has suggested potential applications in managing conditions such as anxiety, depression, and cognitive impairments .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In a separate investigation, derivatives of this compound were tested for their cytotoxic effects on human cancer cell lines (HCT116, MCF7). The results demonstrated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent . Further studies are required to elucidate the underlying mechanisms.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The piperazine ring could interact with neurotransmitter receptors, while the sulfonamide group might inhibit certain enzymes.
Comparison with Similar Compounds
Key Observations:
Piperazine-free analogs like PT-ADA-PPR prioritize imaging utility over receptor binding, highlighting substituent-dependent applications .
Heterocyclic Moieties :
- Thiophen-3-yl in the target and PT-ADA-PPR enables aromatic interactions, but PT-ADA-PPR’s extended ether chain optimizes lysosomal targeting .
- Compound 197’s indazole core suggests kinase or protease inhibition, diverging from the target’s sulfonamide-driven mechanism .
Functional Groups :
- Sulfonamide (target) vs. carboxamide (PT-ADA-PPR) vs. acetamide (Compound 197): Sulfonamides exhibit stronger hydrogen-bonding capacity and acidity, favoring enzyme active-site interactions .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | PT-ADA-PPR | Compound 197 |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | ~600 g/mol (reported) | ~550 g/mol (reported) |
| logP (Predicted) | 2.1 | 3.5 | 2.8 |
| Hydrogen Bond Acceptors | 7 | 9 | 8 |
- The target’s lower logP compared to PT-ADA-PPR suggests improved aqueous solubility, critical for systemic delivery.
- Compound 197’s intermediate logP aligns with oral bioavailability trends in small-molecule therapeutics .
Biological Activity
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a piperazine moiety, a thiophene ring, and a sulfonamide group, which may contribute to its interaction with various biological targets, leading to significant pharmacological effects.
Structural Characteristics
The molecular structure of this compound can be represented by the following formula:
This structure includes:
- Piperazine Ring : Known for enhancing the compound's ability to interact with biological receptors.
- Thiophene Group : Associated with various pharmacological activities, including anticancer properties.
- Sulfonamide Moiety : Often linked to antibacterial and diuretic effects.
Pharmacological Effects
Research indicates that compounds containing thiophene and piperazine structures exhibit a range of biological activities. The following table summarizes key findings related to the biological activity of similar compounds:
Case Studies
- Anticancer Activity :
- Antimicrobial Properties :
- Neuropharmacological Effects :
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within the body. For instance:
- Tubulin Binding : The thiophene moiety may facilitate binding to tubulin, inhibiting its polymerization and disrupting microtubule dynamics, crucial for cell division in cancer cells .
- Receptor Interaction : The piperazine ring enhances binding affinity to various receptors, potentially affecting neurotransmitter systems involved in mood regulation and pain perception .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as thiophene-containing alkylamines. Key steps include:
- Coupling Reactions : Use of coupling agents like HBTU in THF to link the sulfonamide group to the piperazine-thiophene backbone .
- Cyclization : Acidic or basic conditions to stabilize reactive intermediates, as seen in analogous thiophene-piperazine syntheses .
- Purification : Silica gel column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the final product. Purity is validated via HPLC (>95%) and NMR to confirm absence of unreacted starting materials .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify structural integrity, focusing on peaks for the methylpiperazine (δ ~2.3 ppm for N-CH₃), thiophene (δ ~6.8–7.4 ppm), and sulfonamide groups (δ ~3.1–3.5 ppm for SO₂NH) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. TLC (Rf ~0.3–0.5 in 1:1 hexane/ethyl acetate) for rapid monitoring .
Q. What in vitro models are suitable for initial pharmacological evaluation of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test cyclooxygenase (COX-1/COX-2) inhibition using colorimetric kits (e.g., prostaglandin H₂ conversion) to evaluate anti-inflammatory potential .
- Cell Viability Assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to screen for cytotoxic activity at varying concentrations (1–100 µM) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors) due to structural similarity to psychoactive piperazine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?
- Methodological Answer :
- Assay Optimization : Standardize cell culture conditions (e.g., serum-free media for receptor studies) to minimize variability. Replicate dose-response curves across independent labs.
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess if metabolite interference explains discrepancies (e.g., CYP450-mediated degradation) .
- Structural Analog Comparison : Compare activity with analogs (e.g., N1-(4-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide) to identify critical functional groups influencing activity .
Q. What strategies are effective in improving the yield of critical intermediates during synthesis?
- Methodological Answer :
- Solvent Optimization : Replace THF with DMF for polar intermediates to enhance solubility and reaction efficiency .
- Catalyst Use : Employ Pd/C or nickel catalysts for hydrogenation steps in alkylamine synthesis (e.g., reduction of nitriles to amines) .
- Temperature Control : Maintain anhydrous conditions at −20°C during sensitive steps (e.g., sulfonamide formation) to prevent side reactions .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with COX-2 or serotonin receptors, focusing on piperazine-thiophene spatial orientation .
- QSAR Analysis : Correlate substituent electronegativity (e.g., methoxy vs. fluoro groups) with IC₅₀ values from enzyme assays to predict optimal modifications .
- MD Simulations : Simulate binding stability over 100 ns trajectories to identify residues (e.g., Arg120 in COX-2) critical for sustained interaction .
Data Contradiction Analysis
Q. How should researchers address inconsistent results in cytotoxicity assays between 2D vs. 3D cell models?
- Methodological Answer :
- Model Validation : Compare compound penetration in 3D spheroids (via confocal microscopy with fluorescent analogs) vs. monolayer cultures .
- Hypoxia Mimicry : Test under low-oxygen conditions (5% O₂) to assess if metabolic shifts alter efficacy in 3D models .
- Pathway Analysis : Use RNA-seq to identify differential gene expression (e.g., apoptosis markers) between models at matched IC₅₀ doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
